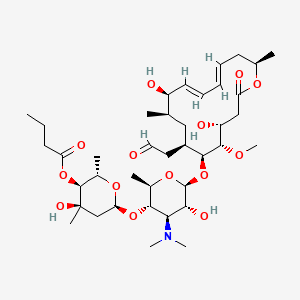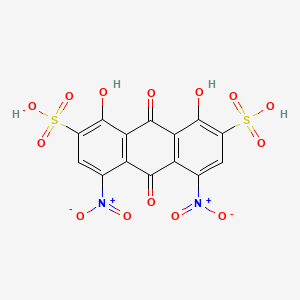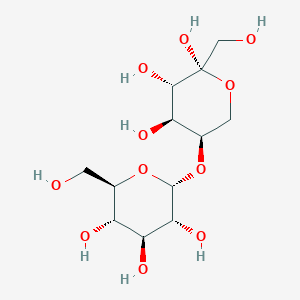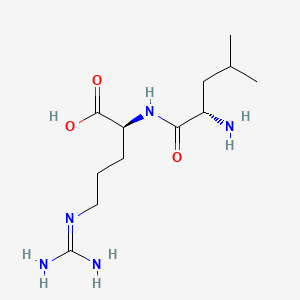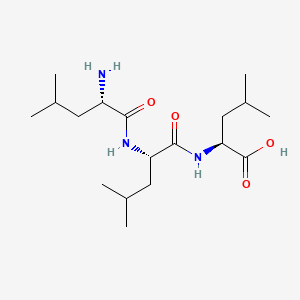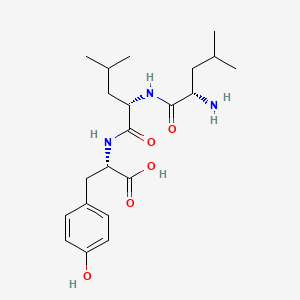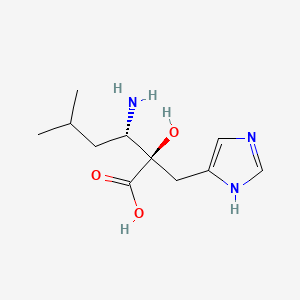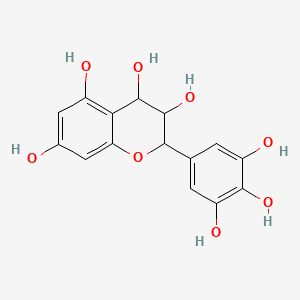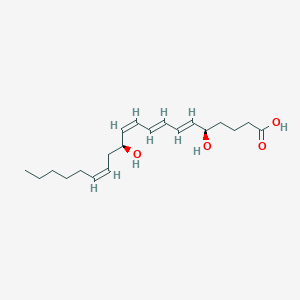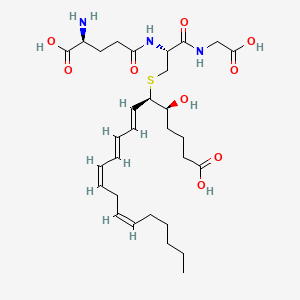
Salvianolic acid B
Übersicht
Beschreibung
Salvianolic acid B is a water-soluble phenolic compound extracted from the roots and rhizomes of Salvia miltiorrhiza, commonly known as Danshen. This compound has garnered significant attention due to its potent antioxidant, anti-inflammatory, and anticancer properties. It is widely used in traditional Chinese medicine for treating cardiovascular diseases, promoting blood circulation, and alleviating various ailments .
Wirkmechanismus
Target of Action
Salvianolic acid B (Sal B) has been found to interact with several targets. It inhibits the expression of lactate dehydrogenase A (LDHA) , regulates β-catenin and E-cadherin , and targets mortalin . It also interacts with platelet P-selectin and β-actin .
Mode of Action
Sal B’s interaction with its targets results in a variety of effects. For instance, it inhibits the migration and invasion of cancer cells by regulating β-catenin and E-cadherin . It also inhibits the trend of macrophage M1 polarization by downregulating the expression of LDHA . Furthermore, Sal B specifically binds to mortalin, increasing the degradation of mortalin proteasomes through ubiquitination .
Biochemical Pathways
Sal B is involved in several biochemical pathways. It inhibits the Janus kinase 2 (JAK2)/STAT3 signaling pathway , regulates the TNF-α/NF-κB signaling pathway , and affects glucose uptake, lactate production, enolase activity, and cellular ATP levels . It is also involved in glycerophospholipid metabolism, sphingolipid metabolism, and arachidonic acid metabolism .
Pharmacokinetics
In a phase 1 clinical trial, the peak plasma concentration and the area under the plasma concentration–time curve of Sal B progressively increased in a dose-dependent manner . There was no accumulation after 5 consecutive days of administration of 150 mg Sal B . The bioavailability of sal b is low, which is a serious obstacle to further improving its efficacy in vivo .
Result of Action
Sal B has demonstrated antitumor and anti-inflammatory effects on various organs and tissues . It has protective effects in diseases such as depression and spinal cord injury . The mechanisms underlying these effects are mainly related to its anti-inflammatory, antioxidant, anti- or pro-apoptotic, anti- or pro-autophagy, anti-fibrotic, and metabolism-regulating functions .
Action Environment
The action, efficacy, and stability of Sal B can be influenced by environmental factors. For instance, the bioavailability of Sal B can be improved by modifying it into injections for higher bioavailability and better efficacy . .
Biochemische Analyse
Biochemical Properties
Salvianolic acid B has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it has been shown to facilitate endothelial differentiation by regulating the activity of Piezo1, a mechanosensitive Ca 2+ channel protein . This compound treatment enhances Piezo1 expression and amplifies MEK/Erk1/2 phosphorylation of endothelial cells .
Cellular Effects
This compound has a wide range of effects on various types of cells and cellular processes. It has been shown to have anti-inflammatory, anti-apoptotic, anti-fibrotic effects and can promote stem cell proliferation and differentiation . It can regulate cell proliferation, survival, death, and differentiation to regulate inflammation, and immunity .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It can scavenge oxygen free radicals by providing hydrogen atoms and reduce the production of oxygen free radicals and oxygen-containing non-radicals by regulating the expression of antioxidant enzymes . It also inhibits tumor growth and metastasis by targeting multiple cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study on rat models of 3-aminopropionitrile-induced thoracic aortic aneurysm, this compound was found to inhibit the development of aneurysms and improve immune function over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a phase 1 clinical trial, it was found that peak plasma concentration and the area under the plasma concentration–time curve of this compound progressively increased in a dose-dependent manner .
Metabolic Pathways
This compound is involved in several metabolic pathways. According to metabolite enrichment and pathway analyses, the pharmacological activity of this compound is mainly involved in three vital metabolic pathways including glycerophospholipid metabolism, sphingolipid metabolism, and arachidonic acid metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Salvianolic acid B can be synthesized through a series of extraction and purification processes. The preparation involves water extraction, concentration, acidification, 1-butanol extraction, water washing, basification, and water back extraction. Key parameters such as extraction temperature, extraction pH, and back-extraction pH are optimized to obtain a high-purity crude solution .
Industrial Production Methods: In industrial settings, the preparation of this compound disodium salt is common. This involves further purification using chromatography processes with specific resins like AMBERCHROW CG161M. The quality of the raw material, Danshen, significantly affects the purity and yield of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Salvianolic acid B unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend für seine pharmakologischen Wirkungen.
Häufige Reagenzien und Bedingungen:
Oxidation: Umfasst häufig Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter kontrollierten Bedingungen.
Reduktion: Verwendet typischerweise Reduktionsmittel wie Natriumborhydrid.
Substitution: Beinhaltet nucleophile oder elektrophile Reagenzien, abhängig vom gewünschten Produkt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound, die verbesserte oder modifizierte biologische Aktivitäten aufweisen .
Wissenschaftliche Forschungsanwendungen
Salvianolic acid B hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung von phenolischen Antioxidantien verwendet.
Biologie: Untersucht für seine Rolle in zellulären Signalwegen und der Genexpression.
Medizin: Wird ausgiebig auf sein therapeutisches Potenzial bei der Behandlung von Herz-Kreislauf-Erkrankungen, Krebs und neurodegenerativen Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung neuer Arzneimittelformulierungen und -verabreichungssysteme eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkungen durch mehrere molekulare Ziele und Pfade aus:
Antioxidative Aktivität: Fängt reaktive Sauerstoffspezies ab und reguliert antioxidative Enzyme nach oben.
Entzündungshemmende Wirkungen: Hemmt pro-inflammatorische Zytokine und Pfade wie NF-κB.
Krebshemmende Mechanismen: Zielt auf Signalwege wie JAK2/STAT3, β-Catenin und E-Cadherin ab, hemmt die Migration, Invasion und Epithel-Mesenchymale Transition von Krebszellen
Vergleich Mit ähnlichen Verbindungen
Salvianolic acid B wird häufig mit anderen Salvianolic acids verglichen, insbesondere mit Salvianolic acid A. Beide Verbindungen teilen ähnliche antioxidative und entzündungshemmende Eigenschaften, aber this compound ist häufiger und weist stärkere biologische Aktivitäten auf. Andere ähnliche Verbindungen sind Lithospermic acid und Rosmarinic acid, die ebenfalls phenolische Strukturen und vergleichbare pharmakologische Wirkungen besitzen .
Eigenschaften
IUPAC Name |
(2R)-2-[(E)-3-[(2S,3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31+,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKFFCBZYFGCQN-VWUOOIFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031347 | |
| Record name | Lithospermic acid B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121521-90-2 | |
| Record name | Salvianolic acid B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121521-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithospermic acid B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121521902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithospermic acid B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALVIANOLIC ACID B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1GQ844199 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



